3-(3-Chloro-2-methylpropyl)furan
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11ClO |
|---|---|
Molecular Weight |
158.62 g/mol |
IUPAC Name |
3-(3-chloro-2-methylpropyl)furan |
InChI |
InChI=1S/C8H11ClO/c1-7(5-9)4-8-2-3-10-6-8/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
IKMNUJCMHOXJKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=COC=C1)CCl |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 3 3 Chloro 2 Methylpropyl Furan
Retrosynthetic Analysis and Proposed Precursor Development for 3-(3-Chloro-2-methylpropyl)furan
Retrosynthetic analysis of this compound suggests several strategic disconnections. The most straightforward disconnection is at the C3-carbon of the furan (B31954) ring and the propyl side chain. This approach focuses on attaching the side chain to a 3-functionalized furan core. A more convergent approach involves disconnecting the C-O and C-C bonds of the furan ring itself, which leads to various acyclic precursors designed to cyclize into the target structure.
Strategy A: Functionalization of a Furan Ring
This strategy involves an initial disconnection between the furan nucleus and the side chain. This leads to a 3-furyl synthon and a (3-chloro-2-methylpropyl) electrophilic synthon.
Precursors:
Furan Core: 3-Bromofuran, 3-iodofuran, or 3-furoic acid.
Side Chain: A precursor such as 1-bromo-3-chloro-2-methylpropane or a related organometallic reagent.
Strategy B: De Novo Furan Ring Synthesis
This strategy involves building the furan ring from acyclic precursors that already contain the (3-chloro-2-methylpropyl) moiety or a precursor to it. This is often more efficient for controlling the substitution pattern.
Precursors:
For classical methods like the Paal-Knorr synthesis, a substituted 1,4-dicarbonyl compound is required.
For transition metal-catalyzed cyclizations, precursors such as substituted enynols, allenyl ketones, or alkynyl alcohols would be developed.
The feasibility of any synthetic route depends on the availability of starting materials. For Strategy A, 3-furoic acid is a commercially available and versatile starting material. rsc.org Its carboxylic acid group serves as a "synthetic handle" that can be converted into other functional groups to facilitate the attachment of the side chain. For example, it can be converted to an acid chloride, followed by Friedel-Crafts acylation or coupling with an organometallic reagent, and subsequent reduction and chlorination steps to build the desired side chain. Alternatively, 3-bromofuran can be used in metal-catalyzed cross-coupling reactions.
For Strategy B, the required acyclic precursors would need to be synthesized. This typically involves multi-step sequences starting from simpler, commercially available aldehydes, ketones, and alkynes. The choice of starting material is dictated by the specific ring-formation methodology being employed.
Exploration of Furan Ring Formation Methodologies for this compound Construction
A multitude of methods exist for the construction of the furan ring, each with its own advantages and limitations regarding substrate scope and reaction conditions. sci-hub.se
Classical methods provide fundamental routes to furan synthesis, though their adaptability for complex substitution patterns can be limited.
Paal-Knorr Synthesis: This is one of the most important methods for preparing furans, involving the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. organic-chemistry.orgwikipedia.org The reaction is typically carried out with protic acids like sulfuric acid or under anhydrous conditions with a Lewis acid. wikipedia.org For the target molecule, this would require the synthesis of a specifically substituted 1,4-diketone, which could present a significant synthetic challenge.
| Classical Method | General Precursors | Adaptability for this compound |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | High, provided the required substituted 1,4-diketone can be synthesized efficiently. |
| Feist-Benary Synthesis | α-Halo ketone + β-Dicarbonyl compound | Moderate; typically introduces a C3-carbonyl group that would require subsequent removal. |
Transition Metal-Catalyzed Cyclization Strategies (e.g., Palladium, Copper, Gold-catalyzed)
Modern organic synthesis heavily relies on transition metal catalysis to construct heterocyclic rings with high efficiency and selectivity. hud.ac.uk
Palladium-Catalyzed Strategies: Palladium catalysts are highly versatile for furan synthesis. Methods include the cycloisomerization of (Z)-2-en-4-yn-1-ols and cascade reactions that can build the ring in a single step from simpler components. acs.orgacs.org A sequential phosphine-palladium catalyzed Michael-Heck reaction between (Z)-β-halo allylic alcohols and activated alkynes provides a powerful route to highly substituted furans. nih.govescholarship.org The synthesis of the specific precursors containing the chloro-alkyl side chain would be the primary challenge in adapting these methods.
Copper-Catalyzed Strategies: Copper catalysis offers cost-effective and efficient pathways. Syntheses include the annulation of 1,3-dicarbonyl compounds with various partners and multi-component cascade reactions that assemble the furan ring from simple starting materials. organic-chemistry.orgrsc.org For example, a copper-catalyzed oxidative cyclization of aryl ketones with styrenes can produce multi-substituted furans. organic-chemistry.org
Gold-Catalyzed Strategies: Gold catalysts are exceptionally effective in activating C-C multiple bonds for nucleophilic attack. thieme-connect.com Gold-catalyzed cycloisomerization of allenyl ketones or propargyl vinyl ethers represents a powerful approach to tri- and tetrasubstituted furans. acs.org This strategy involves a cascade of a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by heterocyclization. acs.org A key advantage is the ability to perform these transformations under mild conditions.
| Catalyst | Common Precursor Type | Reaction Type | Potential for Target Synthesis |
| Palladium (Pd) | Enynols, Allylic Alcohols, Alkynes | Cycloisomerization, Cascade (Michael-Heck) | High; versatile but may require complex precursor synthesis. |
| Copper (Cu) | Ketones, Dicarbonyls, Alkynes | Annulation, Cascade Cyclization | High; often uses readily available starting materials in multi-component reactions. |
| Gold (Au) | Allenyl Ketones, Propargyl Ethers, Alkynols | Cycloisomerization, Cascade Rearrangement | High; very efficient for alkyne/allene activation under mild conditions. |
Radical-Mediated Annulation and Cycloisomerization Routes
Radical reactions offer unique pathways for ring construction. While less common than ionic or pericyclic methods for furan synthesis, certain radical-mediated strategies have been developed. For instance, cobalt-catalyzed reactions involving carbene radicals and alkynes can afford five-membered furans. organic-chemistry.org Another approach involves the oxidative ring-opening of a furan derivative via a radical mechanism to generate a 1,4-dicarbonyl intermediate, which can then be used in subsequent transformations. rsc.org A bespoke radical cyclization could be designed starting from an acyclic precursor containing an unsaturated bond and a radical initiator, but this would require significant methodological development.
Intramolecular cyclization reactions initiated by either an electrophile or a nucleophile are a cornerstone of heterocyclic synthesis.
Electrophilic Cyclization: This strategy typically involves the cyclization of a functionalized alkyne, initiated by an electrophile such as an iodine or selenium species. acs.org This approach is highly effective for synthesizing a variety of heterocycles. acs.orgrsc.org For the target molecule, a potential route could involve the synthesis of an alkynoic acid or ester bearing the 3-chloro-2-methylpropyl group. Treatment with an electrophile would induce a 5-exo-dig cyclization to form a furanone intermediate, which would then require further chemical modification to yield the aromatic furan.
Nucleophilic Cyclization: These pathways involve the intramolecular attack of an oxygen nucleophile (e.g., a hydroxyl or enolate group) onto an activated unsaturated system like an alkyne. Base-catalyzed cyclization of β- or γ-alkynyl allylic alcohols is a known route to substituted furans. acs.org A hypothetical precursor designed with the appropriate placement of a hydroxyl group and an alkyne, along with the required side chain, could be cyclized under basic conditions to form the this compound ring system.
Introduction of the 3-(3-Chloro-2-methylpropyl) Side Chain
The synthesis of this compound involves the precise introduction of a complex alkyl halide side chain onto the C3 position of the furan ring. The furan core, while aromatic, possesses unique reactivity that distinguishes it from simple benzene systems. Direct functionalization at the C2 and C5 (α) positions is generally favored due to the directing effect of the oxygen atom and the greater stability of the corresponding cationic intermediates. Consequently, selective C3 (β) functionalization presents a significant synthetic challenge, requiring tailored methodologies to overcome the inherent reactivity patterns of the furan scaffold. Key strategies to achieve this substitution pattern include the direct C-H functionalization of pre-existing furan rings, the construction of the furan ring with the side chain already appended, or the use of powerful cross-coupling technologies.
Direct Functionalization of Furan Scaffolds via Alkylation/Halogenation
Direct functionalization of the furan C-H bond at the 3-position is an atom-economical approach to installing the desired side chain. Traditional electrophilic substitution methods like Friedel-Crafts alkylation are often problematic for furan due to the ring's high sensitivity to the strong Lewis acids required, which can lead to polymerization and low yields. Furthermore, these reactions typically exhibit poor regioselectivity, favoring the more electronically enriched α-positions.
Modern approaches have shifted towards transition-metal-catalyzed C-H activation, which offers a more controlled and selective route to C3 functionalization. Ruthenium-catalyzed reactions, such as the Murai reaction, have been effectively employed for the C3-alkylation of furan derivatives. This method often requires a directing group installed at the C2 position to guide the metal catalyst to the adjacent C3-H bond. For the synthesis of this compound, a hypothetical pathway could involve the ruthenium-catalyzed addition of a furan bearing a directing group to an olefin precursor like 3-chloro-2-methylpropene. The directing group would be removed in a subsequent step.
Another strategy involves a two-step process of alkylation followed by halogenation. A suitable precursor, such as 3-(2-methylallyl)furan, could first be synthesized via a C-H functionalization pathway. Subsequent hydrohalogenation or radical halogenation of the allyl group's terminal double bond would then introduce the required chlorine atom to form the final product.
Cross-Coupling Reactions Involving Furan and Halogenated Alkyl Fragments
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile alternative for forging the C-C bond between the furan ring and the alkyl side chain. These methods offer high regioselectivity, as the coupling occurs at a pre-functionalized position. The general mechanism involves the oxidative addition of an organohalide to a palladium(0) catalyst, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product.
Two primary strategies can be envisioned for synthesizing this compound:
Coupling a 3-Furyl Organometallic Reagent: This approach starts with a 3-halofuran (e.g., 3-bromofuran or 3-iodofuran), which is converted into an organometallic species. This could be a 3-furylboronic acid or its ester for a Suzuki-Miyaura coupling, an organozinc reagent for a Negishi coupling, or an organotin reagent for a Stille coupling. This nucleophilic furan species is then reacted with a suitable electrophilic side-chain precursor, such as 1-bromo-3-chloro-2-methylpropane, in the presence of a palladium catalyst.
Coupling a 3-Halo Furan with an Alkyl Organometallic: In this inverted approach, the organometallic reagent is derived from the side chain. For instance, a Grignard or organoboron reagent of the 3-chloro-2-methylpropyl fragment would be coupled with 3-bromofuran. A key challenge in this route is the potential incompatibility of the organometallic function with the chloro-substituent on the same molecule.
The Suzuki-Miyaura coupling is often preferred due to the stability and low toxicity of the boronic acid reagents and its tolerance of a wide range of functional groups.
| Coupling Reaction | Furan Component | Side-Chain Component | Key Reagents |
| Suzuki-Miyaura | 3-Furylboronic acid | 1-Bromo-3-chloro-2-methylpropane | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |
| Negishi | 3-Iodofuran | (3-Chloro-2-methylpropyl)zinc chloride | Pd Catalyst (e.g., PdCl₂(dppf)) |
| Stille | 3-(Tributylstannyl)furan | 1-Iodo-3-chloro-2-methylpropane | Pd Catalyst (e.g., Pd(PPh₃)₄) |
Optimization of Reaction Conditions and Yields for this compound Synthesis
The efficiency and selectivity of synthetic routes to this compound are highly dependent on the reaction conditions. Systematic optimization of parameters such as solvents, catalysts, ligands, temperature, and pressure is crucial for maximizing product yield and minimizing the formation of unwanted byproducts.
Investigation of Solvents, Catalysts, and Ligands
In transition metal-catalyzed reactions, the choice of catalyst, ligand, and solvent is paramount. For C3-alkylation via C-H activation, ruthenium complexes like [Ru₃(CO)₁₂] have proven effective. In palladium-catalyzed cross-coupling reactions, the selection of the palladium source and the supporting ligand dramatically influences the outcome.
Catalysts: Palladium(0) sources like Pd(PPh₃)₄ or pre-catalysts such as Pd₂(dba)₃ are commonly used. The choice of catalyst can affect reaction rates and catalyst stability. For C-H functionalization, different metal catalysts (e.g., Ru, Co, Pd) can offer complementary reactivity and selectivity.
Ligands: Ligands stabilize the metal center and modulate its electronic and steric properties. For cross-coupling, phosphine (B1218219) ligands are common. Bulky, electron-rich phosphines like Xantphos or tBuBrettPhos can promote the challenging oxidative addition and reductive elimination steps, leading to higher yields, especially with less reactive substrates. Polydentate ligands may offer enhanced stability and efficiency compared to monodentate ligands.
Solvents: The solvent can influence reactant solubility, catalyst stability, and reaction kinetics. Aprotic solvents like toluene, THF, or dioxane are frequently used for cross-coupling and C-H activation reactions. The polarity of the solvent can play a critical role in the efficiency of the catalytic cycle.
The following table, based on data for analogous C3-alkylation and cross-coupling reactions, illustrates the impact of these components on product yield.
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Yield (%) |
| 1 | Pd(PPh₃)₄ (10) | Xantphos (20) | PhCF₃ | 74 |
| 2 | Pd(OAc)₂ (5) | SPhos (10) | Toluene | 65 |
| 3 | [Ru₃(CO)₁₂] (5) | - | Toluene | 77 |
| 4 | comp4 (1) | - | Toluene | 79 |
Data adapted from related C-H alkylation and cross-coupling studies for illustrative purposes.
Temperature and Pressure Effects on Reaction Efficacy and Selectivity
Temperature and pressure are critical physical parameters that control reaction rates and, in some cases, selectivity.
Pressure: While pressure is a critical variable in reactions involving gaseous reagents, its effect on many solution-phase catalytic reactions is less pronounced. In a study on the C3-alkylation of a furfural derivative, it was found that varying the pressure from approximately 7.5 bar to 130 bar had no noticeable impact on the reaction outcome. This suggests that for this specific type of transformation, the reaction proceeds through a mechanism where the volume of activation is negligible. However, in processes where volatile intermediates or solvent boiling points are a concern, operating under elevated pressure in a sealed system can be necessary to maintain consistent reaction conditions, especially at high temperatures.
| Entry | Temperature (°C) | Pressure (bar) | Residence Time (min) | Yield (%) |
| 1 | 180 | ~130 | 45 | 62 |
| 2 | 180 | ~7.5 | 45 | 62 |
| 3 | 200 | ~7.5 | 50 | 81 |
| 4 | 150 | ~130 | 300 | 77 |
Data adapted from a continuous flow C3-alkylation study for illustrative purposes.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of safer solvents and reaction media, such as ionic liquids and aqueous systems, to minimize the environmental impact of organic synthesis.
Ionic Liquids:
Ionic liquids (ILs) have emerged as promising green solvents for a variety of organic transformations, including the synthesis of furan derivatives. rsc.orgfrontiersin.org Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to volatile organic compounds (VOCs). frontiersin.org For the synthesis of this compound, a plausible approach involves the Friedel-Crafts alkylation of a suitable furan precursor. The use of ionic liquids as both the solvent and catalyst in such reactions can offer significant advantages. rsc.orgliv.ac.uk For instance, imidazolium-based ionic liquids have been shown to be effective media for Friedel-Crafts reactions, promoting high activity and selectivity. researchgate.net
A hypothetical reaction scheme could involve the alkylation of 3-methylfuran with 1-chloro-2-(chloromethyl)propene in the presence of a Lewis acidic ionic liquid. The ionic liquid can facilitate the reaction and allow for easy separation and recycling of the catalyst-solvent system, thereby reducing waste. frontiersin.org
Table 1: Comparison of Hypothetical Solvents for the Synthesis of this compound
| Solvent System | Potential Advantages | Potential Challenges |
| Ionic Liquids (e.g., [bmim][BF4]) | Recyclable, Low volatility, Can act as both solvent and catalyst. | High cost, Viscosity can be an issue, Potential toxicity of some ILs. |
| Aqueous Media | Non-toxic, Non-flammable, Inexpensive. | Poor solubility of organic reactants, Potential for side reactions (e.g., hydrolysis). |
| Traditional Organic Solvents (e.g., Dichloromethane) | Good solubility of reactants, Well-established procedures. | Volatile, Often toxic and environmentally harmful, Difficult to recycle. |
Aqueous Media:
The use of water as a solvent in organic synthesis is a cornerstone of green chemistry. While the direct synthesis of this compound in water may be challenging due to the likely low solubility of the reactants, certain strategies can be employed. Gold-catalyzed cyclizations of diols to form furan rings have been successfully performed in aqueous media within nanomicelles, which can help to overcome solubility issues. organic-chemistry.org Although this applies to the formation of the furan ring itself, it highlights the potential for developing aqueous-based methodologies for furan derivatization.
For the alkylation step, phase-transfer catalysis in a biphasic water-organic system could be a viable green alternative. This approach would minimize the use of organic solvents while still allowing for efficient reaction between the organic-soluble reactants.
Scale-Up Considerations for Laboratory to Preparative Synthesis of this compound
Transitioning a synthetic route from a laboratory scale to a preparative or industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and economically viable process.
Key Scale-Up Challenges and Strategies:
Reaction Kinetics and Heat Transfer: Exothermic reactions, such as Friedel-Crafts alkylations, can pose significant safety risks on a larger scale if not properly controlled. Continuous flow reactors offer a significant advantage over batch reactors in this regard. nih.gov They provide superior heat and mass transfer, allowing for better temperature control and reducing the risk of thermal runaways. A continuous flow process for the C3-alkylation of furfural derivatives has been reported, demonstrating the feasibility of this approach for functionalizing the furan ring. nih.gov
Catalyst Selection and Recovery: The choice of catalyst is critical for a scalable synthesis. While homogeneous catalysts may offer high activity and selectivity, their separation from the product mixture can be difficult and costly. Heterogeneous catalysts are often preferred for large-scale production due to their ease of separation and potential for reuse. For furan synthesis, solid acid catalysts have been employed and can be regenerated and reused multiple times. researchgate.net
Purification and Product Isolation: Purification of the final product can be a major bottleneck in a large-scale synthesis. The choice of reaction conditions and solvents can significantly impact the purity of the crude product and the ease of its isolation. For instance, using a recyclable ionic liquid as the solvent can simplify the work-up procedure. frontiersin.org
Feedstock Availability and Cost: The availability and cost of the starting materials are crucial economic considerations for any large-scale synthesis. While furan and its simple derivatives can be derived from renewable biomass sources, the specific starting materials required for the synthesis of this compound would need to be readily accessible and cost-effective. rsc.orgmdpi.com
Table 2: Illustrative Comparison of Batch vs. Continuous Flow Synthesis for this compound
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Heat Transfer | Poor, risk of localized hotspots. | Excellent, better temperature control. |
| Safety | Higher risk of thermal runaway with exothermic reactions. | Inherently safer due to small reaction volume at any given time. |
| Scalability | Scaling up can be complex and require significant process redesign. | More straightforward to scale by running the process for longer or using parallel reactors. |
| Productivity | Can be lower due to downtime between batches. | Higher productivity through continuous operation. |
| Catalyst Handling | Homogeneous catalysts can be difficult to separate. | Well-suited for heterogeneous catalysts in packed-bed reactors, allowing for easy separation and reuse. |
Mechanistic Investigations of 3 3 Chloro 2 Methylpropyl Furan Reactivity
Electrophilic Aromatic Substitution Reactions of the Furan (B31954) Ring
The furan ring exhibits significantly higher reactivity towards electrophiles compared to benzene, a consequence of the oxygen heteroatom's ability to stabilize the cationic intermediate formed during the substitution process. chemicalbook.commatanginicollege.ac.in Reactions often proceed under mild conditions without the need for strong Lewis acid catalysts that are typically required for benzene. pearson.com
Regioselectivity and Electronic Effects of the Alkylhalide Substituent
Electrophilic attack on an unsubstituted furan ring preferentially occurs at the C2 and C5 positions. This regioselectivity is dictated by the superior stability of the intermediate carbocation (arenium ion) formed upon attack at these positions, which can be delocalized over three resonance structures, as opposed to the two resonance structures available for attack at C3 or C4. chemicalbook.comquora.com
In 3-(3-Chloro-2-methylpropyl)furan, the alkyl group at the C3 position directs incoming electrophiles. The 3-chloro-2-methylpropyl substituent is fundamentally an alkyl group, which is considered an activating group due to its electron-donating inductive (+I) and hyperconjugation effects. This increases the nucleophilicity of the furan ring, making it even more reactive than unsubstituted furan. As an activating group, it directs electrophilic attack to the ortho (C2, C4) and para (C5) positions.
Attack at C2 and C5: These positions are electronically activated by the alkyl substituent.
Attack at C4: This position is also electronically activated but is sterically hindered by the adjacent bulky alkyl group, making it a less favored site of reaction.
Therefore, electrophilic substitution on this compound is expected to yield a mixture of 2- and 5-substituted products. The electron-withdrawing inductive effect of the chlorine atom on the side chain is remote from the furan ring and has a minimal impact on the directing effects, which are dominated by the alkyl portion of the substituent.
| Position of Attack |
Kinetic Studies and Reaction Rate Determination
While specific kinetic data for this compound is not extensively documented in publicly available literature, the principles of electrophilic aromatic substitution (EAS) allow for a qualitative assessment of its reaction kinetics. The rate of EAS reactions is described by a second-order rate law:
Rate = k[substrate][electrophile] uci.edu
The reaction rate is highly dependent on the stability of the carbocation intermediate formed in the rate-determining step. uci.edu Given that the furan ring is highly activated, the reaction rate for its substitution is orders of magnitude faster than that of benzene. chemicalbook.com The presence of the electron-donating 3-alkyl group further increases the electron density of the ring, leading to a faster reaction rate compared to unsubstituted furan.
Kinetic studies for such a reaction would typically involve monitoring the concentration of the reactant or product over time using spectroscopic methods like NMR or UV-Vis, or chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These studies would allow for the determination of the rate constant (k) and the activation energy, providing quantitative insight into the substituent's electronic effects.
Nucleophilic Substitution Reactions of the Alkyl Chloride Moiety
The chlorine atom on the propyl side chain serves as a leaving group, enabling nucleophilic substitution reactions at the C3 position of the propyl chain.
SN1 vs. SN2 Mechanisms and Competing Elimination Reactions
The structure of the alkyl halide is the primary determinant in the competition between SN1 and SN2 pathways. savemyexams.com The substrate, this compound, possesses a chlorine atom on a primary carbon (-CH2Cl).
SN2 Mechanism: This pathway is strongly favored for primary alkyl halides. It involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. savemyexams.com
SN1 Mechanism: This pathway is highly disfavored because it would require the formation of a very unstable primary carbocation intermediate. savemyexams.commasterorganicchemistry.com
Consequently, nucleophilic substitution on this compound proceeds almost exclusively via the SN2 mechanism .
Elimination (E2) reactions can compete with SN2 reactions, especially when using strong, sterically hindered bases. In this substrate, elimination would involve the removal of a proton from the C2 position of the propyl chain. The use of strong, non-nucleophilic bases like potassium tert-butoxide would likely favor the E2 pathway, leading to the formation of 3-(2-methylallyl)furan. However, with good nucleophiles that are not excessively basic (e.g., azide (B81097), iodide, phosphites), the SN2 reaction is the dominant pathway.
| Characteristic |
Influence of Stereochemistry at the Alkyl Chain on Reaction Outcomes
The alkyl side chain of this compound contains a chiral center at the C2 position of the propyl group, which is bonded to a hydrogen atom, a methyl group, a chloromethyl group (-CH2Cl), and a furfuryl group (-CH2-Furan).
The nucleophilic substitution occurs at the adjacent C3 carbon, which is not the chiral center. Therefore, the reaction does not result in the inversion of the configuration at the existing chiral center. The stereochemical integrity of the C2 carbon is maintained throughout the SN2 reaction.
However, the stereochemistry at C2 can influence the rate of the reaction. The different spatial arrangements of the groups around the chiral center in the (R)-enantiomer versus the (S)-enantiomer can present varying degrees of steric hindrance to the incoming nucleophile's backside attack on the C3 carbon. This could potentially lead to different reaction rates for the two enantiomers with a chiral nucleophile, a phenomenon known as kinetic resolution. For achiral nucleophiles, while the rates might theoretically differ, the product will retain the original configuration of the C2 center. For example, the reaction of (R)-3-(3-Chloro-2-methylpropyl)furan would yield the corresponding (R)-substituted product. This is distinct from reactions where substitution occurs directly at a chiral center, which results in an inversion of that center's configuration. libretexts.orglibretexts.org
Reactions with Various Nucleophiles (e.g., Azide Ions, Phosphites)
The primary alkyl chloride is susceptible to attack by a wide range of nucleophiles via the SN2 mechanism.
Reaction with Azide Ions: The reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF proceeds via a classic SN2 pathway to yield 3-(3-Azido-2-methylpropyl)furan. brainly.com This reaction is a common method for introducing the azide functionality, which is a versatile precursor for synthesizing primary amines via reduction.
Reaction with Phosphites: The reaction of this compound with a trialkyl phosphite (B83602), such as triethyl phosphite (P(OEt)₃), follows the Michaelis-Arbuzov reaction mechanism. This is another example of an SN2 reaction where the phosphorus atom of the phosphite acts as the nucleophile. The process involves:
Nucleophilic attack by the phosphite on the chloromethyl carbon, displacing the chloride ion and forming a quasi-phosphonium salt intermediate.
The displaced chloride ion then attacks one of the ethyl groups on the phosphonium (B103445) salt in a second SN2 reaction, leading to the formation of the final diethyl (2-methyl-3-furylpropyl)phosphonate and ethyl chloride.
| Nucleophile | Reagent Example | Solvent | Mechanism | Product |
| Azide Ion | Sodium Azide (NaN₃) | DMF, Acetone | SN2 | 3-(3-Azido-2-methylpropyl)furan |
| Phosphite | Triethyl Phosphite (P(OEt)₃) | Neat or high-boiling solvent | Michaelis-Arbuzov (SN2) | Diethyl (2-methyl-3-furylpropyl)phosphonate |
| This table summarizes the outcomes of nucleophilic substitution with representative nucleophiles. |
Radical Reactions and Single-Electron Transfer Processes Involving this compound
While specific studies on the radical reactions of this compound are not extensively documented, its reactivity can be inferred from the known behavior of alkyl halides and furan derivatives in radical processes. The presence of a C-Cl bond allows for the generation of a carbon-centered radical through homolytic cleavage, which can be initiated by light or radical initiators. youtube.com
Once formed, the 3-(furan-3-yl)-2-methylpropyl radical can participate in a variety of subsequent reactions. For instance, in the presence of a suitable hydrogen donor, the radical can be quenched to form 3-(2-methylpropyl)furan. Conversely, it can react with other radical species or undergo rearrangement.
Single-electron transfer (SET) processes represent another potential reaction pathway. In the presence of a suitable reducing agent, such as a low-valent metal complex, an electron can be transferred to the alkyl chloride, leading to the formation of a radical anion. This intermediate can then lose a chloride ion to generate the same 3-(furan-3-yl)-2-methylpropyl radical. This type of SET process is a key step in some transition-metal-catalyzed cross-coupling reactions. acs.org For example, photoredox catalysis has been shown to facilitate the reaction of alkyl halides with furyl boronate complexes via a radical pathway. nih.gov While this specific reaction involves a boronate, it highlights the feasibility of engaging the alkyl halide portion of the molecule in SET-initiated transformations.
Furthermore, transition-metal-catalyzed C-H alkylation of furans with alkyl halides has been reported to proceed via a radical pathway. rsc.org In such a scenario, the this compound could potentially serve as both the furan source and the alkylating agent precursor, although intermolecular reactions would likely lead to a complex mixture of products.
A summary of potential radical and SET-initiated reactions is presented below.
| Reaction Type | Initiation | Key Intermediate | Potential Products |
| Radical Halogenation | Light (hν) or Heat (Δ) with a radical initiator | 3-(furan-3-yl)-2-methylpropyl radical | 3-(1,3-dichloro-2-methylpropyl)furan, 3-(3-chloro-1-iodo-2-methylpropyl)furan (with I2) |
| Radical Reduction | Radical initiator and a hydrogen donor (e.g., Bu3SnH) | 3-(furan-3-yl)-2-methylpropyl radical | 3-(2-methylpropyl)furan |
| Single Electron Transfer (SET) | Reducing agent (e.g., a low-valent metal) | 3-(furan-3-yl)-2-methylpropyl radical anion, then the neutral radical | Dimerized products, products of reaction with solvent or other reagents |
Cycloaddition Reactions of the Furan Ring (e.g., Diels-Alder)
The furan ring in this compound can act as a 4π-electron component (a diene) in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. numberanalytics.comquora.com Furan itself is known to be less reactive in Diels-Alder reactions compared to its carbocyclic analog, cyclopentadiene, due to its aromatic character. rsc.orgrsc.org The loss of aromaticity during the cycloaddition results in a higher activation barrier, and the resulting cycloadducts can often undergo a retro-Diels-Alder reaction, especially at elevated temperatures. mdpi.comnih.gov
The substituent on the furan ring plays a crucial role in modulating its reactivity. The 3-alkyl group in this compound is generally considered to be electron-donating, which increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan ring. mdpi.com This, in turn, generally enhances the reactivity of the furan as a diene in normal-electron-demand Diels-Alder reactions with electron-deficient dienophiles.
The reaction of this compound with a typical dienophile, such as maleic anhydride, is expected to yield an oxabicycloheptene derivative. The regioselectivity of the cycloaddition with unsymmetrical dienophiles would need to be considered, but is often directed by a combination of steric and electronic factors.
Below is a table summarizing the expected Diels-Alder reactivity with various dienophiles.
| Dienophile | Expected Reactivity | Potential Product Type | Notes |
| Maleic Anhydride | Moderate to Good | Oxabicycloheptene dicarboxylic anhydride | A classic electron-deficient dienophile. The reaction is likely reversible. |
| N-Methylmaleimide | Moderate to Good | Oxabicycloheptene imide | Similar to maleic anhydride, often gives stable adducts. |
| Acrylonitrile | Low to Moderate | Oxabicycloheptene carbonitrile | Less reactive dienophile; may require a Lewis acid catalyst for efficient reaction. |
| Diethyl acetylenedicarboxylate | Good | Oxabicycloheptadiene dicarboxylate | Highly reactive dienophile; the initial adduct can undergo further reactions. |
| Benzyne | Good | Dihydronaphthalene derivative | Reactive dienophile leading to the formation of a new aromatic ring. quora.com |
Investigation of Rearrangement Reactions and Isomerization Pathways
Substituted furans can undergo a variety of rearrangement and isomerization reactions, often promoted by acid, base, or heat. For this compound, both the furan ring and the side chain can be involved in such transformations.
One common reaction of furans is acid-catalyzed rearrangement. In the presence of a strong acid, the furan ring can be protonated, leading to a loss of aromaticity and the formation of a reactive intermediate. This can lead to ring-opening or rearrangement to other heterocyclic systems. For example, some furyl alcohols are known to rearrange to pyranones under oxidative conditions (the Achmatowicz reaction), a process that involves ring opening to a dicarbonyl intermediate. acs.org While the subject molecule is not a furyl alcohol, this illustrates the potential for ring-opening pathways under certain conditions.
Rearrangements involving the side chain are also conceivable. For instance, under conditions that favor carbocation formation (e.g., in the presence of a Lewis acid), the chloroalkyl side chain could potentially undergo Wagner-Meerwein type rearrangements. However, the stability of the resulting carbocation would be a key factor.
Isomerization of the double bonds within the furan ring is not typically observed without significant structural transformation. However, isomerization involving the side chain is more plausible. For example, under basic conditions, elimination of HCl could occur, leading to the formation of an unsaturated side chain. The position of the resulting double bond could be subject to isomerization.
Several methods for the synthesis of substituted furans involve the isomerization or rearrangement of acyclic precursors. acs.orgpnas.org For example, the acid-catalyzed isomerization of γ-hydroxyenones is a known route to 2,5-disubstituted furans. pnas.org While these are synthetic routes to furans rather than reactions of them, they underscore the thermodynamic accessibility of the furan ring from appropriately functionalized open-chain isomers.
Pummerer-type rearrangements of related sulfur-containing heterocycles have been developed to synthesize highly substituted furans, indicating that complex skeletal reorganizations are possible for five-membered rings under specific oxidative conditions. nih.govacs.org
The following table outlines some potential, though not experimentally verified for this specific compound, rearrangement and isomerization pathways.
| Reaction Type | Conditions | Potential Intermediate(s) | Potential Product(s) |
| Acid-Catalyzed Rearrangement | Strong Acid (e.g., H2SO4) | Protonated furan, ring-opened dicarbonyl species | Complex mixture, potentially including cyclopentenone derivatives or polymeric materials. |
| Base-Induced Elimination/Isomerization | Strong Base (e.g., NaH, t-BuOK) | Furan with an unsaturated side chain | 3-(2-methylpropenyl)furan isomers |
| Lewis Acid-Induced Rearrangement | Lewis Acid (e.g., AlCl3) | Carbocation on the side chain | Isomeric chloroalkylfurans, cyclized products |
Derivatization and Functionalization of 3 3 Chloro 2 Methylpropyl Furan
Synthesis of Furan-Fused Polycyclic Systems from 3-(3-Chloro-2-methylpropyl)furan
The synthesis of furan-fused polycyclic systems represents a significant area of research in heterocyclic chemistry due to the potential applications of these structures in materials science and medicinal chemistry. Typically, such syntheses involve intramolecular cyclization reactions, where a side chain on the furan (B31954) ring reacts with the furan core or another part of the molecule to form a new ring system.
For this compound, one could envision an intramolecular Friedel-Crafts-type alkylation, where the alkyl chloride functionality reacts with the electron-rich furan ring to form a new carbocyclic ring fused to the furan. Such reactions are often promoted by a Lewis acid catalyst.
Despite the theoretical potential for these transformations, a thorough search of scientific databases and academic journals has yielded no specific studies detailing the synthesis of furan-fused polycyclic systems originating from this compound.
Transformation of the Alkyl Chloride into Other Functional Groups
The alkyl chloride group in this compound is a versatile handle for introducing a wide range of other functional groups through nucleophilic substitution reactions.
Synthesis of Alcohols, Amines, and Carboxylic Acid Derivatives
Standard organic synthesis methodologies would predict that the chlorine atom in this compound could be displaced by various nucleophiles to yield a diverse array of derivatives.
Alcohols: Reaction with hydroxide (B78521) ions (e.g., from sodium hydroxide) would be expected to produce the corresponding alcohol, 3-(3-hydroxy-2-methylpropyl)furan.
Amines: Nucleophilic substitution with ammonia, primary amines, or secondary amines would likely yield the corresponding primary, secondary, or tertiary amines.
Carboxylic Acid Derivatives: The introduction of a carboxylic acid moiety could be achieved through a two-step process involving, for example, displacement of the chloride with cyanide followed by hydrolysis of the resulting nitrile.
However, specific research detailing the synthesis of alcohols, amines, or carboxylic acid derivatives from this compound has not been found in the reviewed literature.
Introduction of Heteroatom-Containing Moieties
Beyond oxygen and nitrogen nucleophiles, the alkyl chloride functionality should also be susceptible to reaction with other heteroatom-containing nucleophiles. For instance, reaction with thiols would be expected to yield thioethers, and reaction with azide (B81097) ions would produce the corresponding azide derivative. These transformations would further expand the chemical space accessible from this compound.
As with the previously mentioned functional group transformations, there is no specific published research that documents the introduction of other heteroatom-containing moieties onto the this compound scaffold.
Preparation of Advanced Furan Derivatives and Analogues for Structure-Activity Relationship (SAR) Studies
The generation of a library of analogues of a lead compound is a cornerstone of medicinal chemistry and drug discovery, allowing for the systematic exploration of its structure-activity relationship (SAR). The structural features of this compound, namely the furan ring and the functionalizable side chain, would, in principle, make it a candidate for such studies. Modifications to both the furan ring (e.g., through electrophilic substitution) and the side chain (as described in section 4.2) would be necessary to generate a diverse set of derivatives for biological screening.
Despite its potential as a scaffold for SAR studies, no published research has been identified that describes the preparation of advanced furan derivatives or analogues from this compound for this purpose.
Polymerization Studies and Material Science Applications of this compound Monomers
Furan-containing polymers are of interest in material science due to their potential for creating renewable and functional materials. The furan ring can participate in various polymerization reactions, including Diels-Alder reactions, and can also be opened to form other polymeric structures. The presence of the alkyl chloride in this compound could also allow for its use as a monomer in condensation polymerizations or for post-polymerization modification.
A review of the current literature indicates that no polymerization studies have been conducted using this compound as a monomer, and its potential applications in material science remain unexplored in published research.
Advanced Spectroscopic and Structural Elucidation Studies for 3 3 Chloro 2 Methylpropyl Furan
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 3-(3-Chloro-2-methylpropyl)furan, both ¹H and ¹³C NMR would provide critical information regarding the connectivity of atoms and the electronic environment of the nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for each of the non-equivalent protons in the molecule. The furan (B31954) ring protons would appear in the aromatic region, typically between 6.0 and 7.5 ppm. The protons on the propyl side chain would be found in the aliphatic region. The presence of a chiral center at the C2 position of the propyl group would render the adjacent methylene (B1212753) protons (on C1 and C3) diastereotopic, leading to more complex splitting patterns.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct peaks for each of the eight carbon atoms in the molecule. The chemical shifts would be indicative of the carbon's hybridization and its proximity to electronegative atoms like oxygen and chlorine. The furan carbons would resonate in the downfield region characteristic of aromatic heterocycles, while the aliphatic carbons of the side chain would appear at higher field strengths. The carbon bearing the chlorine atom would be significantly deshielded compared to the other sp³ hybridized carbons.
Conformational Analysis: The coupling constants observed in the high-resolution ¹H NMR spectrum can provide insights into the dihedral angles between adjacent protons, which in turn can be used to infer the preferred conformation of the flexible propyl side chain. The molecule's chirality and the potential for hindered rotation around the C-C bonds of the side chain would influence the population of different staggered conformations.
Predicted NMR Data:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Furan C2-H | ~7.3 | ~142 |
| Furan C4-H | ~6.3 | ~111 |
| Furan C5-H | ~7.4 | ~140 |
| Furan C3 | - | ~125 |
| Propyl C1-H₂ | ~2.6 | ~35 |
| Propyl C2-H | ~2.2 | ~40 |
| Propyl C3-H₂Cl | ~3.5 | ~48 |
| Methyl C-H₃ | ~1.1 | ~17 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. The C-H stretching vibrations of the furan ring are expected around 3100 cm⁻¹. The aliphatic C-H stretching vibrations of the propyl side chain would appear in the 2850-3000 cm⁻¹ region. A key feature would be the C-O-C stretching of the furan ring, typically observed between 1000 and 1300 cm⁻¹. The C-Cl stretching vibration would likely be found in the fingerprint region, generally between 600 and 800 cm⁻¹.
FT-Raman Spectroscopy: FT-Raman spectroscopy would complement the FT-IR data. The furan ring stretching vibrations are usually strong in the Raman spectrum. The C-C and C-H bending and stretching modes of the alkyl chain would also be observable.
Molecular Fingerprinting: The combination of FT-IR and FT-Raman spectra provides a unique "fingerprint" for the molecule, allowing for its identification by comparing the spectrum to a library of known compounds.
Predicted Vibrational Frequencies:
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Intensity |
| Furan C-H Stretch | ~3120 | Medium |
| Aliphatic C-H Stretch | 2870-2960 | Strong |
| Furan Ring Stretch | ~1500, ~1400 | Strong |
| CH₂ Bend | ~1465 | Medium |
| Furan C-O-C Stretch | ~1075 | Medium |
| C-Cl Stretch | 650-750 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its molecular formula. For this compound (C₈H₁₁ClO), HRMS would provide an exact mass measurement.
Molecular Formula Confirmation: The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragment ions. The M⁺ peak would be accompanied by an M+2 peak with approximately one-third the intensity.
Fragmentation Pathway Analysis: Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern provides valuable structural information. Likely fragmentation pathways would include the loss of a chlorine atom, cleavage of the propyl side chain, and rearrangements involving the furan ring. The base peak in the mass spectrum would correspond to the most stable carbocation formed during fragmentation.
Predicted Mass Spectrometry Data:
| m/z | Proposed Fragment | Significance |
| 158/160 | [C₈H₁₁ClO]⁺ | Molecular Ion (M⁺, M+2) |
| 123 | [C₈H₁₁O]⁺ | Loss of Cl |
| 81 | [C₅H₅O]⁺ | Furanomethyl cation |
| 77 | [C₄H₅Cl]⁺ | Cleavage of the C-C bond adjacent to the furan ring |
| 57 | [C₄H₉]⁺ | Butyl cation from side chain fragmentation |
X-ray Crystallography for Solid-State Structure Determination (if crystalline)
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. google.com This technique requires a single crystal of the compound. If this compound can be obtained in a crystalline form, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. google.com This would unambiguously confirm the molecular connectivity and provide invaluable information about the preferred conformation of the molecule in the solid state.
As of the current literature survey, there is no publicly available crystal structure for this compound. Many substituted furans with similar molecular weights are liquids at room temperature, which would preclude analysis by single-crystal X-ray diffraction unless crystallization at low temperatures is successful.
Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration Assignment (if chiral)
The this compound molecule possesses a chiral center at the second carbon of the propyl side chain. Therefore, it exists as a pair of enantiomers, (R)-3-(3-Chloro-2-methylpropyl)furan and (S)-3-(3-Chloro-2-methylpropyl)furan. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of a chiral molecule.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for each enantiomer, the absolute configuration can be confidently assigned.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve is related to the ECD spectrum through the Kronig-Kramers relations and can also be used to determine the absolute configuration.
Without experimental data, it is not possible to assign the absolute configuration. However, it is a critical analytical step for the complete characterization of a specific enantiomer of this compound.
Computational Chemistry and Theoretical Modeling of 3 3 Chloro 2 Methylpropyl Furan
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
There are no published studies utilizing quantum chemical calculations to predict the electronic structure and reactivity of 3-(3-Chloro-2-methylpropyl)furan.
HOMO-LUMO Analysis and Frontier Molecular Orbital Theory
No information is available regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or their distribution for this compound. Such an analysis would be crucial for predicting the molecule's reactivity, identifying its electron-donating and accepting capabilities, and understanding its behavior in chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
A Molecular Electrostatic Potential (MEP) map for this compound has not been generated or reported in the literature. This type of analysis is vital for pinpointing the electrophilic and nucleophilic sites within the molecule, offering insights into how it would interact with other chemical species.
Conformational Analysis and Energy Landscapes through Molecular Mechanics and Dynamics Simulations
There is a lack of research on the conformational analysis of this compound. Studies employing molecular mechanics or molecular dynamics simulations would be necessary to determine the stable conformations of the molecule and to map its potential energy landscape. This information is fundamental to understanding its three-dimensional structure and flexibility.
Transition State Modeling for Reaction Pathways and Mechanistic Insights
No transition state modeling for any reaction involving this compound has been documented. This type of computational study is essential for elucidating reaction mechanisms, calculating activation energies, and predicting the feasibility of different reaction pathways.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
There are no published predictions of the spectroscopic properties of this compound based on computational methods. Such predictions for NMR chemical shifts and vibrational frequencies would be invaluable for the experimental identification and characterization of this compound.
Exploration of Biological Interactions at the Molecular and Cellular Level for 3 3 Chloro 2 Methylpropyl Furan and Its Derivatives
Investigation of Molecular Target Binding and Affinity (e.g., enzyme inhibition, receptor binding)
The furan (B31954) nucleus is a key pharmacophore in many compounds with strong affinity for a range of biological receptors and enzymes. ijabbr.comijabbr.com Although specific binding data for 3-(3-Chloro-2-methylpropyl)furan is not documented, studies on other furan derivatives provide insights into potential molecular targets.
Furan-based compounds have been identified as potent enzyme inhibitors. For example, a series of furan-based chalcones were developed as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. tandfonline.com Two lead compounds from this series, KD1 and KD9, exhibited highly potent and selective inhibition of MAO-B with IC50 values of 0.023 µM and 0.015 µM, respectively. tandfonline.com Kinetic studies revealed them to be competitive and reversible inhibitors. tandfonline.com
In another study, furan carboxylate derivatives were discovered as novel inhibitors of ATP-citrate lyase (ACL), a key enzyme in lipid biosynthesis that is upregulated in many cancers. nih.gov Through in silico screening, several furan and benzofuran (B130515) subtypes were identified as active inhibitors, with the most potent compound, A1, having an IC50 of 4.1 µM. nih.gov
Furthermore, furan-based thiamine (B1217682) analogues have been developed as selective and membrane-permeable inhibitors of the mammalian pyruvate (B1213749) dehydrogenase E1 component (PDH E1), an enzyme involved in cellular energy metabolism. rsc.org The most potent of these inhibitors demonstrated an IC50 value of 0.13 µM. rsc.org
In the context of receptor binding, a cyclized phenethylamine (B48288) derivative containing a furan ring, known as 2C-B-5-hemiFLY-α6, has shown high affinity for human serotonin (B10506) 5-HT2A and 5-HT2C receptors, with Ki values of 13–16 nM and 4–6 nM, respectively. wikipedia.org This highlights the potential for furan-containing structures to interact with G-protein coupled receptors.
The following table summarizes the inhibitory activities of various furan derivatives against different enzymes.
| Compound Class | Target Enzyme | Most Potent Compound | IC50/Ki Value | Type of Inhibition |
| Furan-based chalcones | Monoamine Oxidase B (MAO-B) | KD9 | IC50: 0.015 µM | Competitive, Reversible |
| Furan carboxylate derivatives | ATP-citrate lyase (ACL) | A1 | IC50: 4.1 µM | Not specified |
| Furan-based thiamine analogues | Pyruvate Dehydrogenase E1 (PDH E1) | Compound 25 | IC50: 0.13 µM | TPP-competitive |
| 5-Acetyl-2-aryl-6-hydroxybenzo[b]furans | α-glucosidase | Compound 2g | IC50: 0.56 µM | Not specified |
| 5-Acetyl-2-aryl-6-hydroxybenzo[b]furans | Protein Tyrosine Phosphatase 1B (PTP1B) | Compound 2h | IC50: 11.9 µM | Not specified |
Mechanism of Action Studies in in vitro Cell-Free Systems
The mechanisms of action for furan derivatives have been investigated in various cell-free systems, often revealing their ability to interfere with fundamental biological processes.
For instance, the anti-inflammatory effects of some furan derivatives are attributed to their ability to suppress the production of inflammatory mediators. nih.gov Studies on 2-(furan-2-yl)-4-phenoxyquinoline derivatives in cell-free assays demonstrated inhibition of lysozyme (B549824) and β-glucuronidase release from neutrophils, key enzymes involved in the inflammatory response. nih.gov Specifically, compound 10 was the most active against lysozyme release (IC50 = 4.6 µM), while compound 8 was most potent against β-glucuronidase release (IC50 = 5.0 µM). nih.gov
The anticancer activity of certain furan derivatives has been linked to the inhibition of tubulin polymerization. nih.gov In a cell-free tubulin polymerization assay, two furan-based derivatives, compounds 4 and 7 , demonstrated significant inhibitory activity, with 53% and 71% inhibition at their respective IC50 concentrations. nih.gov This suggests a mechanism of action that involves disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Additionally, the antioxidant properties of furan derivatives have been established through cell-free assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free-radical scavenging method. nih.govnih.gov The presence of hydroxyl groups on the furan structure or its side chains often enhances this activity. nih.gov
Cellular Assays for Molecular-Level Biological Responses (e.g., cytotoxicity pathways, specific protein modulation)
Cellular assays have been instrumental in elucidating the cytotoxic and modulatory effects of furan derivatives at the molecular level.
A variety of furan derivatives have demonstrated significant cytotoxic effects against cancer cell lines. nih.govnih.gov For example, newly synthesized furan-based compounds were evaluated for their cytotoxicity against the MCF-7 breast cancer cell line using the MTT assay. nih.gov Two compounds, a pyridine (B92270) carbohydrazide (B1668358) derivative 4 and an N-phenyl triazinone derivative 7 , showed potent cytotoxic activity with IC50 values of 4.06 µM and 2.96 µM, respectively. nih.gov Further investigation through flow cytometry revealed that these compounds induced cell cycle arrest at the G2/M phase and triggered apoptosis, as confirmed by annexin (B1180172) V/PI staining. nih.gov
The pro-apoptotic effects of these compounds were linked to the modulation of key regulatory proteins. ELISA experiments showed a significant increase in the levels of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, along with a decrease in the anti-apoptotic protein Bcl-2, indicating that cell death occurs via the intrinsic mitochondrial pathway. nih.gov
In another study, furan-ring fused chalcones were assessed for their antiproliferative activity against HL60 promyelocytic leukemia cells. nih.gov The attachment of a furan moiety to the chalcone (B49325) structure was found to enhance cytotoxic activity more than twofold compared to the parent compound. nih.gov
The anti-inflammatory activity of furan derivatives has also been demonstrated in cellular assays. Certain 2-(furan-2-yl)-4-phenoxyquinoline derivatives were shown to inhibit the formation of tumor necrosis factor-alpha (TNF-α) and superoxide (B77818) anion generation in fMLP-stimulated neutrophils, without exhibiting significant cytotoxicity. nih.gov
The table below summarizes the cytotoxic activities of selected furan derivatives.
| Compound | Cell Line | Assay | Biological Response | IC50 Value |
| Pyridine carbohydrazide derivative 4 | MCF-7 (Breast Cancer) | MTT | Cytotoxicity | 4.06 µM |
| N-phenyl triazinone derivative 7 | MCF-7 (Breast Cancer) | MTT | Cytotoxicity | 2.96 µM |
| 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone 6 | Human Neutrophils | ELISA | Inhibition of TNF-α formation | 2.3 µM |
| (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone (B97240) oxime 11a | Human Neutrophils | Cytochrome c reduction | Inhibition of superoxide generation | 2.7 µM |
Structure-Activity Relationship (SAR) Studies for Biological Targets of Interest
Structure-activity relationship (SAR) studies on various series of furan derivatives have provided valuable insights into the structural features required for biological activity. These studies are crucial for optimizing lead compounds and designing new, more potent molecules. ijabbr.com
For furan-based chalcones acting as MAO-B inhibitors, SAR analysis revealed that the furan ring itself was a key contributor to the inhibitory potency. tandfonline.com The inclusion of an aromatic ring was found to enhance lipophilicity and membrane permeability, which is beneficial for targeting the hydrophobic active site of MAO-B. tandfonline.com
In a series of 5-acetyl-2-aryl-6-hydroxybenzo[b]furans evaluated for activity against targets linked to type 2 diabetes, the nature of the substituent at the 2-position of the furan ring was critical. nih.gov For instance, against the α-glucosidase enzyme, a 4-methoxyphenyl (B3050149) group at this position resulted in significant inhibitory effect (IC50 = 0.56 µM), whereas halogenophenyl or tolyl groups led to inactivity. nih.gov This suggests that both electronic and steric factors of the substituent play a role in binding to the enzyme's active site.
SAR studies on furan-ring fused chalcones with antiproliferative activity showed that the attachment of a furan moiety to the A-ring of the chalcone scaffold enhanced activity. nih.gov This indicates that the furan ring may be involved in key interactions with the biological target responsible for the cytotoxic effect.
In the case of coumarin (B35378) derivatives with antifungal activity, SAR studies demonstrated that the presence of electron-withdrawing groups, such as nitro or acetate (B1210297) groups, favored the activity. nih.gov This provides a rationale for how substitutions on a core scaffold containing a heterocyclic ring can modulate biological response.
For this compound, the key structural features for SAR consideration would be the furan ring, the chloro substituent, and the methyl group on the propyl side chain. The chloro atom, being an electron-withdrawing group, could influence the electronic properties of the molecule and its ability to form halogen bonds. The methyl group could affect the steric fit and hydrophobic interactions within a binding pocket.
Computational Approaches to Ligand-Target Interactions (e.g., Molecular Docking)
Computational methods, particularly molecular docking, are powerful tools for predicting and analyzing the binding of ligands to their biological targets, providing a molecular basis for observed biological activities and guiding SAR studies. ijper.orgnih.gov
Molecular docking studies on novel furan-azetidinone hybrids designed as potential antibacterial agents for E. coli identified enoyl reductase as a promising target. ijper.org The docking results showed that the most potent compounds, 4E and 4D , fit well into the active site of the enzyme. The analysis of the docked poses suggested that π-π stacking interactions between the furan ring of the ligand and aromatic residues of the receptor, such as TYR 146 and PHE 94, are crucial for successful binding. ijper.org
In another study, the interaction between furan derivatives and porcine myofibrillar proteins was investigated using molecular docking. nih.gov The results indicated that hydrogen bonds, van der Waals forces, and hydrophobic interactions were the primary forces driving the binding. This study also highlighted that the molecular polarity and the position of branched chains on the furan derivatives significantly influenced their binding capacity. nih.gov
For furan-based chalcones inhibiting MAO-B, molecular docking and dynamics simulations revealed that the lead compounds formed stable pi-cation and hydrogen bonds within the MAO-B active site pocket. tandfonline.com
Environmental Fate and Degradation Pathways of 3 3 Chloro 2 Methylpropyl Furan
Photodegradation Studies in Aquatic and Atmospheric Environments
There are no available studies that specifically investigate the photodegradation of 3-(3-Chloro-2-methylpropyl)furan. In principle, furan (B31954) rings can be susceptible to photochemical reactions, including isomerization and dimerization, when exposed to ultraviolet radiation. netsci-journal.comresearchgate.netresearchgate.net However, without experimental data, the specific reaction pathways, quantum yields, and half-lives of this compound under various environmental conditions remain unknown.
Biodegradation Mechanisms by Microbial Communities
The scientific literature lacks any studies identifying microbial strains capable of degrading this compound or elucidating its metabolic pathways. While research has shown that some microorganisms can degrade other furan derivatives, often initiating the process through oxidation of the furan ring, it is not possible to extrapolate these findings to the target compound. mdpi.comnih.gov The presence of a chlorinated alkyl side chain adds another layer of complexity, and its influence on biodegradability has not been studied.
Identification of Microbial Strains Involved in Degradation
No microbial strains have been reported to metabolize this compound.
Elucidation of Metabolites and Mineralization Pathways
In the absence of biodegradation studies, no metabolites or mineralization pathways for this compound have been identified.
Hydrolysis and Other Abiotic Degradation Processes
Specific data on the hydrolysis of this compound are not available. Generally, the carbon-chlorine bond in haloalkanes is polar, making it susceptible to nucleophilic substitution by water, a process known as hydrolysis. youtube.comyoutube.comwikipedia.orgyoutube.com The rate of this reaction would depend on factors such as temperature and pH. However, without experimental determination of the rate constant for this specific compound, its hydrolytic half-life in the environment cannot be estimated.
Sorption and Mobility in Environmental Compartments (e.g., Soil, Water)
There is no published data on the sorption behavior or mobility of this compound in soil, water, or other environmental compartments. Key parameters used to predict environmental distribution, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), have not been determined for this compound.
Advanced Analytical Methodologies for Research on 3 3 Chloro 2 Methylpropyl Furan
Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Quantification in Complex Mixtures
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile or thermally labile compounds like "3-(3-Chloro-2-methylpropyl)furan". The development of a robust HPLC method is critical for ensuring the quality of research-grade material and for its quantification in complex sample matrices.
A typical HPLC method for a compound like "this compound" would likely employ a reversed-phase column, such as a C18 or C8, due to the compound's moderate polarity. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a gradient elution to ensure the separation of impurities with a wide range of polarities. Detection is commonly achieved using a UV detector, set at a wavelength where the furan (B31954) ring exhibits maximum absorbance.
For purity assessment, the peak area of "this compound" is compared to the total area of all peaks in the chromatogram. Quantification in complex mixtures is achieved by creating a calibration curve using certified reference standards of the compound. The development and validation of such a method would involve optimizing parameters like mobile phase composition, flow rate, column temperature, and injection volume to achieve optimal separation and sensitivity. While specific methods for "this compound" are not widely published, methods developed for structurally similar compounds, such as derivatives of 1-bromo-3-chloro-2-propanol, demonstrate the utility of HPLC for resolving halogenated compounds. researchgate.net For instance, the separation of phenoxy derivatives of (RS)-1-bromo-3-chloro-2-propanol was successfully achieved using a normal phase HPLC method. researchgate.net
Table 1: Illustrative HPLC Method Parameters for Purity Assessment of this compound
| Parameter | Value |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 0-20 min: 50-90% B; 20-25 min: 90% B; 25-30 min: 90-50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Volatile Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly well-suited for the trace analysis of "this compound" and for the identification of any volatile by-products or degradation products that may be present in a sample.
In a typical GC-MS analysis, the sample is injected into a heated inlet, where "this compound" is vaporized and swept onto a capillary column by an inert carrier gas, such as helium. The column, often coated with a non-polar or mid-polar stationary phase, separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used for positive identification by comparison to a spectral library.
The high sensitivity of GC-MS allows for the detection of "this compound" at very low concentrations, making it ideal for trace analysis in environmental or biological samples. For example, GC-MS methods have been successfully developed for the quantification of other chlorinated furanones in water samples with detection limits in the low microgram per liter range. nih.gov Similarly, robust GC-MS methods exist for the determination of 3-chloro-1,2-propanediol (B139630) (3-MCPD), a structurally related contaminant, in various food matrices. agriculturejournals.czresearchgate.netnih.gov These methods often involve a derivatization step to improve the volatility and chromatographic behavior of the analyte. nih.gov
Table 2: Typical GC-MS Parameters for the Analysis of this compound
| Parameter | Value |
| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
| Detector | Quadrupole Mass Spectrometer |
Hyphenated Techniques (e.g., LC-MS/MS, GC-GC) for Comprehensive Profile Analysis
For a truly comprehensive analysis of "this compound," particularly in complex matrices or when searching for trace-level impurities, advanced hyphenated techniques are employed. These methods combine two or more analytical techniques to achieve a higher degree of separation and/or identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly useful for quantifying "this compound" in complex biological or environmental samples where matrix interference can be a significant issue. In LC-MS/MS, the parent ion corresponding to the analyte is selected in the first mass spectrometer, fragmented, and then one or more specific product ions are monitored in the second mass spectrometer. This multiple reaction monitoring (MRM) provides exceptional specificity and sensitivity.
Two-Dimensional Gas Chromatography (GCxGC) offers a significant increase in peak capacity compared to conventional GC, making it ideal for the analysis of complex volatile and semi-volatile mixtures that may be associated with "this compound" synthesis or degradation. In GCxGC, two different GC columns are connected in series. The effluent from the first column is trapped and then periodically injected onto the second, shorter column for a rapid secondary separation. This results in a two-dimensional chromatogram with significantly enhanced resolution, allowing for the separation of co-eluting peaks and a more detailed sample profile. The coupling of GCxGC with a mass spectrometer (GCxGC-MS) provides an unparalleled tool for the identification of trace components in highly complex samples. The principles of tandem mass spectrometry have been applied in methods for related compounds like 3-chloro-1,2-propanediol, highlighting the potential for these advanced techniques in the analysis of "this compound". nih.gov
Table 3: Overview of Advanced Hyphenated Techniques for the Analysis of this compound
| Technique | Principle | Application for this compound |
| LC-MS/MS | HPLC separation followed by tandem mass spectrometry for selective detection. | Ultra-sensitive quantification in complex matrices (e.g., biological fluids, environmental samples). |
| GCxGC-MS | Two-dimensional gas chromatographic separation coupled with mass spectrometry. | Comprehensive profiling of volatile impurities and by-products in synthesis mixtures or degradation studies. |
Future Research Directions and Academic Significance
Potential for 3-(3-Chloro-2-methylpropyl)furan as a Scaffold for Novel Functional Materials
The furan (B31954) moiety within this compound makes it a promising candidate for the development of new functional materials. Furan-based polymers are increasingly recognized for their potential as renewable alternatives to petroleum-based plastics. catalysis-summit.comnih.gov The furan ring can undergo polymerization through various methods, including ring-opening polymerization and condensation reactions, to create a range of materials with diverse properties. nih.govacs.org
The presence of the 3-chloro-2-methylpropyl side chain offers a distinct advantage for material design. This reactive handle allows for post-polymerization modification, enabling the introduction of various functional groups. This could lead to the creation of "smart" polymers that respond to environmental stimuli, or materials with tailored properties such as enhanced thermal stability, specific conductivity, or biocompatibility. For instance, the chloride could be substituted with moieties that promote cross-linking, leading to the formation of robust thermosetting resins or vitrimers. nih.gov
Below is a table illustrating potential functional materials that could be synthesized from this compound and their prospective applications.
| Material Type | Synthetic Pathway | Potential Functional Groups | Potential Applications |
| Functionalized Polymers | Polymerization of the furan ring followed by nucleophilic substitution of the chloride. | Amines, thiols, azides, alkoxides | Drug delivery systems, responsive coatings, specialized membranes |
| Cross-linked Resins | Reaction of the furan and/or the chloroalkyl group to form a polymer network. | Epoxides, acrylates | Adhesives, composites, encapsulants |
| Surface-Modified Materials | Grafting of the molecule onto a substrate via the chloroalkyl group. | Silanes, phosphonates | Anti-fouling surfaces, sensors, chromatographic supports |
Academic Applications in Catalyst Development and Reaction Methodologies
The dual functionality of this compound provides a rich platform for the development of novel catalysts and reaction methodologies. The furan ring can act as a ligand for transition metal catalysts, while the organochloride group can be a reactive center or a precursor to a catalytically active species. frontiersin.orgorganic-chemistry.org
In the realm of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, this compound could serve as a versatile building block. nih.govorganic-chemistry.org The furan nucleus is a common motif in ligands for asymmetric catalysis. The chloroalkyl side chain could be modified to introduce chiral centers or other functionalities that could influence the stereochemical outcome of a reaction. For example, the chloride could be displaced by a phosphine (B1218219) or an amine to create novel ligands for metal-catalyzed cross-coupling reactions. organic-chemistry.org
Furthermore, the compound itself could be a substrate for developing new synthetic methods. The selective transformation of either the furan ring or the chloroalkyl group in the presence of the other presents a significant academic challenge and an opportunity to develop highly selective catalytic systems. mdpi.com
Contribution to Understanding Fundamental Principles of Furan and Organochloride Chemistry
This compound serves as an excellent model system for investigating the fundamental principles of furan and organochloride chemistry. The electronic interplay between the aromatic furan ring and the electron-withdrawing chloroalkyl side chain can be studied to understand its impact on the reactivity of both moieties.
Research on this compound can provide deeper insights into:
Furan Chemistry : The reactivity of the furan ring towards electrophilic substitution, cycloaddition, and other transformations can be systematically studied. The presence of the alkyl halide substituent may influence the regioselectivity of these reactions. catalysis-summit.comuliege.be
Organochloride Chemistry : The kinetics and mechanisms of nucleophilic substitution and elimination reactions at the secondary carbon bearing the chlorine atom can be investigated. The proximity of the furan ring may lead to anchimeric assistance or other neighboring group participation effects. wikipedia.org
The study of such a molecule contributes to the broader understanding of how different functional groups within a single molecule influence each other's reactivity, a core concept in physical organic chemistry.
Interdisciplinary Research Opportunities Involving this compound and its Derivatives
The versatility of this compound opens doors for a multitude of interdisciplinary research projects. Its derivatives could find applications in fields ranging from medicinal chemistry to materials science and agrochemistry.
Medicinal Chemistry : Furan-containing compounds are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties. nih.gov The chloroalkyl side chain of this compound can be readily modified to generate a library of derivatives for biological screening. nih.gov
Agrochemicals : Organochloride compounds have a long history of use as pesticides. wikipedia.orgmdpi.com While many have been phased out due to environmental concerns, the development of new, more targeted, and biodegradable organochloride-based agrochemicals is an ongoing area of research. The furan moiety could be tailored to enhance selectivity and reduce environmental persistence.
Materials Science : As discussed earlier, the potential for creating novel polymers and functional materials is significant. Collaborative research between synthetic chemists and materials scientists would be crucial to fully realize the potential of this compound as a building block for advanced materials. nih.govacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
